4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine
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Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H15ClF3N3S and its molecular weight is 361.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This compound interacts with its targets, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTases by this compound affects the post-translational modification pathway, which is essential for bacterial cell viability and virulence . The downstream effects of this inhibition include the attenuation of secondary metabolism in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this small-molecule inhibitor . .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This is achieved by attenuating the production of an Sfp-PPTase-dependent metabolite . The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring with a chloro and trifluoromethyl substituent.
- A thiazole ring , which is known for its biological relevance.
- A cyclohexyl group that may influence lipophilicity and binding interactions.
This combination of structural features suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK5 has been linked to potential therapeutic applications in cancer treatment due to its involvement in cell proliferation and survival pathways.
- Antimicrobial Activity : The presence of nitrogen heterocycles in its structure suggests potential antibacterial properties. Compounds with similar structures have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that this compound could be explored for antimicrobial applications .
- Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell cycle progression, potentially preventing cellular division and promoting apoptosis in malignant cells. This mechanism is critical for developing new anticancer agents.
Research Findings
Several studies have explored the biological activity of thiazole derivatives and their analogs:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : In vitro studies on related compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance, PF-0643921 demonstrated significant cytotoxicity against prostate cancer cells by inducing apoptosis through CDK inhibition.
- Antimicrobial Activity : A study evaluating pyrrole derivatives indicated that modifications similar to those found in thiazole compounds could enhance antimicrobial efficacy. The MIC (Minimum Inhibitory Concentration) values for these compounds were promising, suggesting a pathway for further development as antimicrobial agents .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3S/c16-11-6-9(15(17,18)19)7-20-13(11)12-8-23-14(22-12)21-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJEBMHPUCTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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